N-氰基乙酰基-N'-异丁基脲

描述

Synthesis Analysis

The synthesis of N-Cyanoacetyl-N'-isobutylurea involves multiple steps, including the coupling reaction between isocyanide and toluene derivatives. This process uses the isocyano group as an N1 synthon, expanding the reactivity profile of isocyanide (Liu et al., 2016). Another method includes the interesterification of methyl cyanoacetate and 2-isohutanol, catalyzed by tetrabutyl titanate, showcasing a high yield under optimal conditions (Du, 2015).

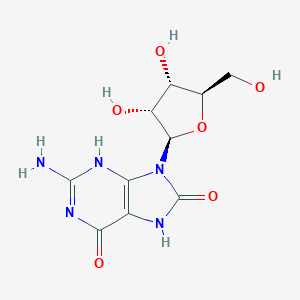

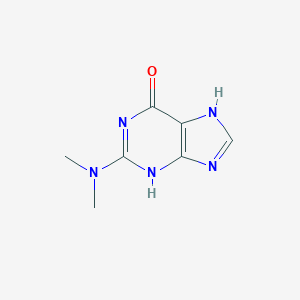

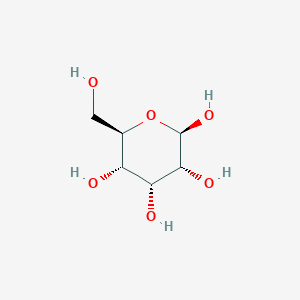

Molecular Structure Analysis

The molecular structure of N-Cyanoacetyl-N'-isobutylurea and its derivatives has been elucidated through various spectral studies. Crystal and molecular structure analysis of isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, a derivative, reveals a flattened-boat conformation of the pyran ring, highlighting the intricate molecular geometry of such compounds (Kumar et al., 2013).

Chemical Reactions and Properties

N-Cyanoacetyl-N'-isobutylurea participates in various chemical reactions, including the Ugi four-component reaction, which synthesizes fully protected natural and unnatural N-acetylcysteine, dipeptide Cys–Gly, glutathione, and homoglutathione derivatives. This demonstrates the compound's versatility in synthesizing biochemically relevant compounds (Zhdanko et al., 2009).

Physical Properties Analysis

The physical properties of N-Cyanoacetyl-N'-isobutylurea derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and organic synthesis. For instance, the modification of synthesis methods for 2-cyanoacrylate monomers, related to N-Cyanoacetyl-N'-isobutylurea, and the study of their adhesive properties indicate the importance of understanding these physical properties (Tseng et al., 1990).

Chemical Properties Analysis

The chemical properties, including reactivity with phenols, amino acids, and other substrates, outline the compound's utility in organic synthesis. For example, the acid-catalyzed reaction of (4,4-Diethoxybutyl)ureas with phenols to synthesize α-Arylpyrrolidines demonstrates a novel approach that leverages the unique chemical properties of N-Cyanoacetyl-N'-isobutylurea derivatives (Gazizov et al., 2015).

科学研究应用

呼吸系统疾病: 结构类似于 N-乙酰半胱氨酸的 N-异丁酰半胱氨酸被研究用于降低慢性支气管炎的恶化。然而,Ekberg-Jansson 等人 (1999 年) 的研究发现,它并没有显着降低这种情况下的恶化率 (Ekberg-Jansson 等人,1999 年).

医疗应用: 异丁基 2-氰基丙烯酸酯已有效用于狗和人类的动脉闭塞,证明了它在不产生明显副作用的情况下止血和防止危及生命的肾蛋白丢失的能力 (Dotter、Goldman 和 Rösch,1975 年)。此外,异丁基氰基丙烯酸酯已被用作皮肤粘合剂来固定回肠造口用具,有效防止回肠内容物泄漏 (Hale,1970 年).

神经退行性疾病: N-乙酰半胱氨酸 (NAC) 在治疗帕金森症和阿尔茨海默症等神经退行性疾病以及控制神经性疼痛和中风方面显示出潜力,并且没有观察到明显的副作用 (Tardiolo、Bramanti 和 Mazzon,2018 年).

化学合成: N-苯甲酰基氰基乙酰肼已被用于合成具有潜在生物活性的新型杂环化合物,包括抗菌和抗真菌特性 (Mohareb、Ho 和 Alfarouk,2007 年).

生物技术: 已经开发出能够直接从二氧化碳和光中产生异丙醇的工程蓝藻,这可以减少对石油的依赖和碳排放 (Kusakabe 等人,2013 年).

材料科学: 氰基乙酰胺已被用作环氧树脂的固化剂,生产出具有高机械强度和金属表面附着力的透明、坚韧的固体 (Renner 等人,1988 年).

作用机制

Target of Action

N-Cyanoacetyl-N’-isobutylurea is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt . This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide .

Biochemical Pathways

Cyanoacetamide derivatives have been reported to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

It is soluble in dmf, dmso, ethanol, methanol, and hot water , which suggests that it may have good bioavailability

Result of Action

The main objective of using n-aryl and/or heteryl cyanoacetamides is to provide a comprehensive account of the synthetic utility of these compounds in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Action Environment

The action of N-Cyanoacetyl-N’-isobutylurea can be influenced by environmental factors such as temperature and solvent conditions. For instance, the synthesis of N-substituted cyanoacetamide can be carried out by stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate at 150 °C also afforded cyanoacetanilide derivatives .

属性

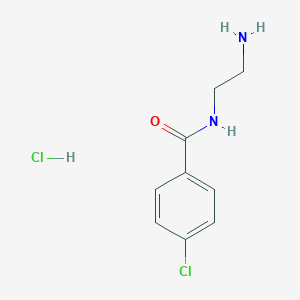

IUPAC Name |

2-cyano-N-(2-methylpropylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)5-10-8(13)11-7(12)3-4-9/h6H,3,5H2,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGNFMQFABXFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

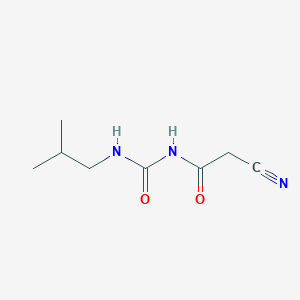

Canonical SMILES |

CC(C)CNC(=O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402170 | |

| Record name | N-CYANOACETYL-N'-ISOBUTYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyanoacetyl-N'-isobutylurea | |

CAS RN |

59341-75-2 | |

| Record name | N-CYANOACETYL-N'-ISOBUTYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-Cyanoacetyl-N'-isobutylurea in organic synthesis?

A1: N-Cyanoacetyl-N'-isobutylurea serves as a key intermediate in the synthesis of 1-alkyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-diones []. These pyrimidine derivatives are important heterocyclic compounds with potential biological activities, making their synthesis pathways highly relevant. The use of N-Cyanoacetyl-N'-isobutylurea provides a route to these compounds, confirming the structure of this intermediate through NMR studies is crucial for understanding and optimizing the overall synthesis. []

Q2: How was the structure of N-Cyanoacetyl-N'-isobutylurea confirmed?

A2: The research paper highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of N-Cyanoacetyl-N'-isobutylurea []. While the specific NMR data is not presented in the abstract, this technique allows researchers to analyze the compound's structure by observing the magnetic properties of its atomic nuclei. This confirmation is crucial as it validates the synthetic route to the desired pyrimidine derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)